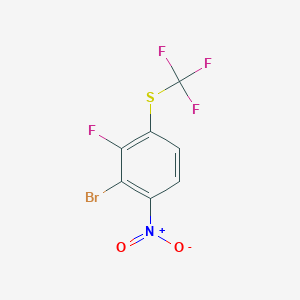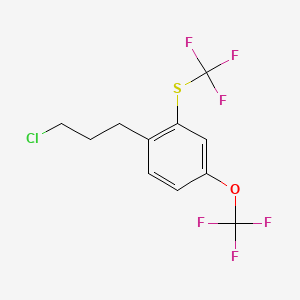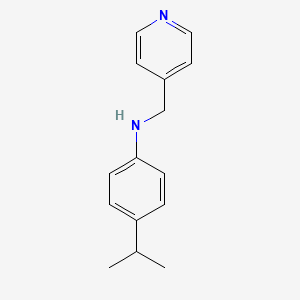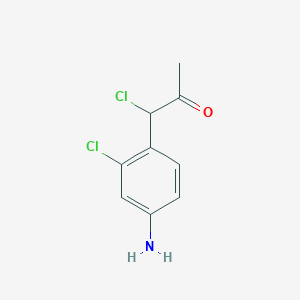![molecular formula C32H22O6S2 B14065425 3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)
3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a binaphthalene core substituted with diphenyl groups and disulfonic acid functionalities, making it a valuable molecule in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,3’-diphenyl-[1,1’-binaphthalene]-2,2’-diol, which is then subjected to sulfonation reactions to introduce the disulfonic acid groups. Catalysts such as palladium or nickel are often used in these reactions to facilitate the formation of the binaphthalene core .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid. These methods ensure high yields and purity, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the disulfonic acid groups to sulfonic acid or sulfide groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products: The major products formed from these reactions include various substituted binaphthalene derivatives, which can be further utilized in organic synthesis and catalysis .
Scientific Research Applications
3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis and as a building block for complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid exerts its effects involves its ability to interact with various molecular targets. The disulfonic acid groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. Additionally, the aromatic rings can participate in π-π stacking interactions, further modulating the compound’s biological and chemical properties .
Comparison with Similar Compounds
- 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-diol
- 3,3’-Bis(4-methoxyphenyl)-[1,1’-binaphthalene]-2,2’-diol
- 3,3’-Bis(4-chlorophenyl)-[1,1’-binaphthalene]-2,2’-diol
Comparison: Compared to its analogs, 3,3’-Diphenyl-[1,1’-binaphthalene]-2,2’-disulfonic acid is unique due to the presence of disulfonic acid groups, which enhance its solubility in water and its ability to form strong interactions with biological molecules. This makes it particularly valuable in applications requiring high solubility and strong binding affinity .
Properties
Molecular Formula |
C32H22O6S2 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
3-phenyl-1-(3-phenyl-2-sulfonaphthalen-1-yl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C32H22O6S2/c33-39(34,35)31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)40(36,37)38)22-13-5-2-6-14-22/h1-20H,(H,33,34,35)(H,36,37,38) |
InChI Key |
CXCRICQQYHLRKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2S(=O)(=O)O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


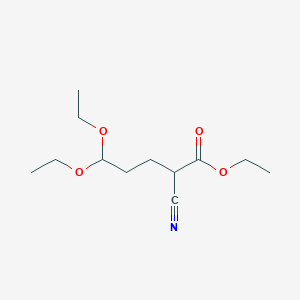
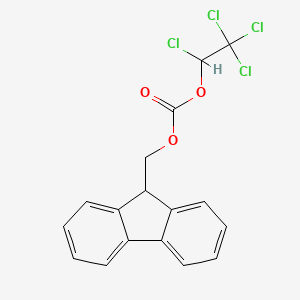
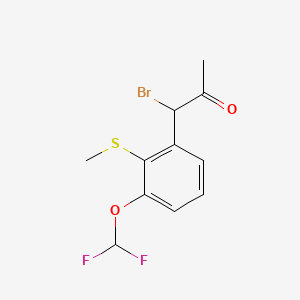
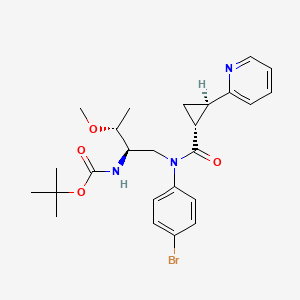
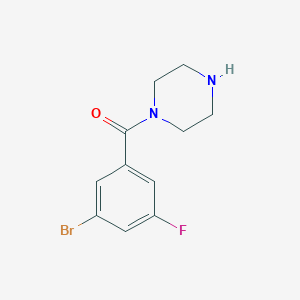

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
